
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyrazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-4-amine: Lacks the thiazole ring and may have different biological activities.
N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological properties.
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, which can lead to different chemical and biological properties.
This compound’s unique combination of a thiazole and pyrazole ring makes it a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3 |
InChI Key |
NLTSBCWMMIGLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylpropyl)sulfanyl]piperidine](/img/structure/B13271608.png)
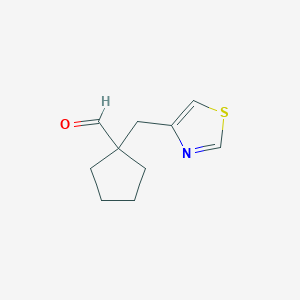
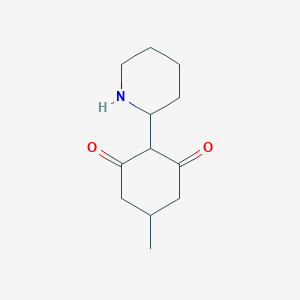

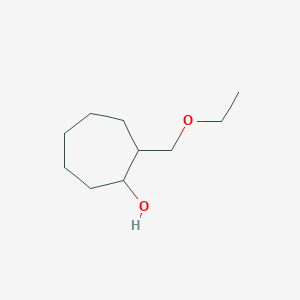
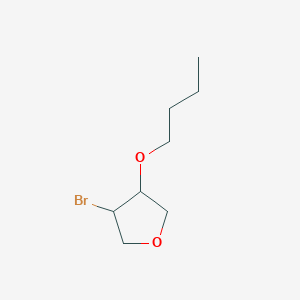
![7-(Difluoromethyl)-3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13271650.png)
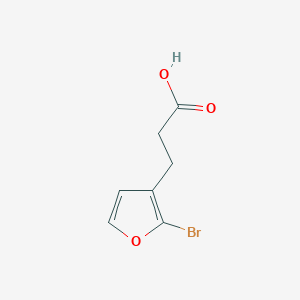
![2',3',4',5'-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13271656.png)
![2-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-ol](/img/structure/B13271661.png)

![2-[(4-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13271674.png)
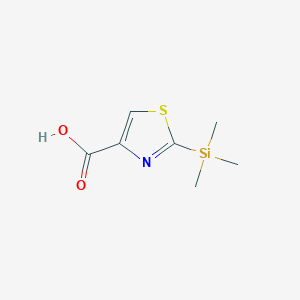
![3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13271679.png)
